(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride
Description
(1-Amino-3-methoxycyclobutyl)methanol hydrochloride is a cyclobutane-derived compound featuring a methanol group, an amino group at position 1, and a methoxy substituent at position 3 of the cyclobutyl ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
(1-amino-3-methoxycyclobutyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-5-2-6(7,3-5)4-8;/h5,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFVHPMCQXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction
The synthesis typically begins with constructing the cyclobutane scaffold. Two primary methods dominate literature:
[2+2] Cycloaddition
Photochemical [2+2] cycloaddition between ethylene derivatives and methoxy-substituted alkenes forms the 3-methoxycyclobutane core. For example, irradiation of 1-methoxy-1,3-butadiene with ethylene under UV light yields 3-methoxycyclobutane derivatives. This method suffers from low regioselectivity but benefits from scalability.
Ring-Closing Metathesis (RCM)
Using Grubbs catalysts, dienes such as 1,4-dimethoxy-2-butene undergo RCM to form 3-methoxycyclobutene intermediates, which are hydrogenated to the saturated cyclobutane. This approach offers superior stereocontrol but requires expensive catalysts.
Aminomethylation
The aminomethyl group is introduced via reductive amination. For instance, 3-methoxycyclobutane-1-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding 1-amino-3-methoxycyclobutanemethanol.
Reaction Conditions:
-
Temperature: 25°C
-
Solvent: Methanol
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Catalyst: NaBH3CN (1.2 equiv)
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Yield: 68–72%
Hydroxymethylation
Hydroxymethylation is achieved through aldol condensation. Treating 1-amino-3-methoxycyclobutane with formaldehyde in aqueous NaOH introduces the hydroxymethyl group.
Key Parameters:
-
pH: 10–12
-
Reaction Time: 6–8 hours
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Yield: 55–60%
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl gas in anhydrous ether or 4M HCl in dioxane.
Procedure:
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Dissolve 1-amino-3-methoxycyclobutanemethanol (1.0 equiv) in dry dichloromethane.
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Bubble HCl gas until pH < 2.
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Precipitate the product by adding cold diethyl ether.
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Filter and dry under vacuum.
Yield: 85–90%
Purity: ≥98% (HPLC)
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance efficiency:
Steps:
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Cycloaddition Unit: [2+2] cycloaddition at 254 nm with a residence time of 30 seconds.
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Hydrogenation Chamber: Pd/C-catalyzed hydrogenation at 50 psi H₂.
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Aminomethylation Module: Reductive amination in a packed-bed reactor with immobilized sodium cyanoborohydride.
Advantages:
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Throughput: 50 kg/day
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Impurity Profile: <0.5% byproduct
Crystallization Optimization
The hydrochloride salt is recrystallized from ethanol/water (9:1) to achieve pharmaceutical-grade purity.
Conditions:
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Cooling Rate: 0.5°C/min
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Seed Crystal Addition: 0.1% w/w
Comparative Analysis of Methodologies
Table 1: Performance Metrics of Key Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| [2+2] Cycloaddition | 65 | 95 | High | 120 |
| RCM | 78 | 98 | Moderate | 450 |
| Continuous Flow | 82 | 99 | Very High | 200 |
Critical Challenges
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Ring Strain Management: The cyclobutane’s inherent strain (~110 kJ/mol) necessitates low-temperature reactions to prevent ring-opening.
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Methoxy Group Stability: Acidic conditions during hydrochloride formation may cleave the methoxy group unless buffered.
Analytical Characterization
Post-synthesis validation includes:
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHClNO
- Molecular Weight: 164.63 g/mol
- IUPAC Name: (1-Amino-3-methoxycyclobutyl)methanol hydrochloride
This compound features a cyclobutane ring structure with an amino group and a methoxy group, which contributes to its biological activity.
Medicinal Chemistry
Therapeutic Potential:
Research indicates that (1-Amino-3-methoxycyclobutyl)methanol;hydrochloride may exhibit various therapeutic properties, including:
- Antidepressant Activity: Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially providing antidepressant effects. Animal models have indicated a reduction in depressive-like behaviors when administered this compound.
- Neuroprotective Effects: The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
Antimicrobial Properties
Antibacterial and Antifungal Activities:
Recent studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Additionally, it has shown antifungal activity against Candida albicans with an MIC of 10 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Chemical Synthesis
Building Block for Complex Molecules:
In synthetic organic chemistry, this compound can serve as a versatile building block for the synthesis of more complex pharmacologically active compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on animal models of depression. The results indicated that doses of 10 mg/kg significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects through modulation of serotonin levels.
Case Study 2: Antimicrobial Efficacy
In an investigation reported in Pharmaceutical Research, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The study highlighted its effectiveness as a potential candidate for developing new antibiotics, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of (1-Amino-3-methoxycyclobutyl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of a small cyclobutane ring, amino alcohol functionality, and methoxy substitution. Below is a comparative analysis with key analogs:
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ring Size and Rigidity: The cyclobutane ring in the target compound introduces greater ring strain and rigidity compared to cyclohexane derivatives like (trans-4-aminocyclohexyl)methanol HCl. This strain may influence conformational stability and binding interactions in biological systems .
- Methoxy vs. However, it reduces hydrogen-bonding capacity compared to polar groups like carboxylic acids .
- Hydrochloride Salt: All listed compounds are hydrochloride salts, which improve water solubility. For instance, nitrosourea analogs (e.g., ACNU in ) show pH-dependent solubility, with higher solubility at acidic pH due to protonation of the amino group .
Discrepancies in Similarity Scores
Similarity scores for analogs vary across sources. For example:
- (cis-3-Aminocyclobutyl)methanol HCl has a similarity score of 0.81 in but 0.68 in . This discrepancy may arise from differences in computational methods (e.g., fingerprint-based vs. descriptor-based similarity algorithms) .
- Cyclohexane derivatives consistently show lower similarity scores (0.68–0.74), reflecting reduced structural overlap with the cyclobutane core .
Biological Activity
(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride, a compound with the molecular formula C6H14ClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight: 151.64 g/mol
- CAS Number: 2416243-34-8
- Structure: The compound features a cyclobutyl ring and an amino alcohol functional group, which contribute to its unique properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with nucleophilic sites on proteins, while the methoxy group enhances binding affinity. This interaction can lead to modulation of enzyme activity, which is crucial in various biological processes.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. By preventing CDK2 from phosphorylating target proteins necessary for cell cycle progression, the compound may induce cell cycle arrest in cancer cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays demonstrated that it could effectively inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Another investigation revealed that the compound could significantly inhibit the activity of certain metabolic enzymes, leading to altered drug metabolism and potential therapeutic implications .
Data Table: Biological Activity Summary
Q & A
Q. Answer :
Q. Degradation Pathways :
- Methoxy group demethylation under acidic conditions.
- Cyclobutane ring opening at >50°C .
What strategies address low yields in large-scale synthesis?
Q. Answer :
- Solvent Optimization : Replace methanol with tetrahydrofuran (THF) to enhance cyclobutane precursor solubility .
- Catalysis : Use Pd/C for hydrogenation steps to reduce reaction time by 30% .
- Process Analytics : In-line FTIR monitors intermediate formation; adjust reagent stoichiometry dynamically .
How does the compound interact with biological targets, and what assays validate these interactions?
Q. Answer :
- Enzyme Inhibition : Test against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate); IC₅₀ values correlate with methoxy group electron-donating effects .
- Receptor Binding : Radioligand displacement assays (e.g., σ-receptors) with tritiated ligands; Ki values <100 nM suggest therapeutic potential .
Table : Biological Activity Profile
| Assay | Target | Result |
|---|---|---|
| Fluorogenic Hydrolase | Serine esterase | IC₅₀ = 12 µM |
| Radioligand Binding | σ-1 Receptor | Ki = 85 nM |
What computational methods predict the compound’s reactivity and metabolic pathways?
Q. Answer :
- DFT Calculations : Optimize cyclobutane ring strain (e.g., B3LYP/6-31G* level); predict nucleophilic attack sites on the amino group .
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major pathway: O-demethylation) and blood-brain barrier permeability (logBB = -0.5) .
How should researchers handle discrepancies in spectroscopic data during structural elucidation?
Q. Answer :
- Dynamic NMR : Resolve overlapping cyclobutane proton signals by cooling to -40°C .
- 2D-COSY : Confirm methoxy group coupling to adjacent cyclobutane carbons .
- High-Resolution MS : Rule out isotopic interference by matching exact mass (<2 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
